N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-fluorophenyl group and at position 2 with a 4-nitrobenzamide moiety. This structure combines electron-withdrawing groups (fluorine, nitro) with a benzamide scaffold, which is frequently associated with biological activity, including kinase inhibition or anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFDSVGCKJMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The specific steps are as follows:
Preparation of 4-fluorophenacyl bromide: This intermediate is synthesized by reacting 4-fluoroacetophenone with bromine.
Formation of the thiazole ring: The 4-fluorophenacyl bromide reacts with thiourea to form the thiazole ring.
Nitration: The resulting thiazole compound is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Hydrolysis conditions: Concentrated hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Antimicrobial Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide exhibits notable antimicrobial properties. Studies have indicated that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves interference with microbial DNA replication or inhibition of specific enzymes essential for microbial survival. For instance:
- A study reported that derivatives of thiazole exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Mycobacterium tuberculosis .
Anticancer Properties
The compound is also being investigated for its potential in cancer therapy. Thiazole derivatives have shown promise in targeting cancer cell proliferation through various mechanisms, including:
- Inhibition of Cell Proliferation : Thiazole compounds have been found to inhibit specific pathways involved in cancer cell growth, such as the PI3K/Akt/mTOR signaling pathway.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
For example, a related compound demonstrated significant antitumor activity in vitro and in vivo models .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, altering their activity and modulating cellular pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and microbial growth.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The nitro group at the benzamide para position (target compound) enhances electrophilicity compared to methoxy or phenoxy analogs (e.g., ). This may influence binding to enzymatic targets.
- Bioactivity: The 129% bioactivity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide highlights the importance of substituent positioning for efficacy.
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, supported by relevant research findings and case studies.
The compound has the molecular formula and a molecular weight of 420.48 g/mol. Its structure includes a thiazole ring and a nitrobenzamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19FN2O2S |
| Molecular Weight | 420.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the attachment of the nitrobenzamide moiety. A common method involves the use of palladium-catalyzed coupling reactions, which allows for the selective formation of the desired compound from simpler precursors .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The compound's ability to inhibit tumor growth in xenograft models further supports its promise as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound showed notable efficacy against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis .
- Anticancer Studies : In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. Mechanistic studies indicated activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
